N'-[(1E)-1-(3-aminophenyl)ethylidene]-3-methylbenzohydrazide
CAS No.:
Cat. No.: VC18378311
Molecular Formula: C16H17N3O
Molecular Weight: 267.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H17N3O |
|---|---|
| Molecular Weight | 267.33 g/mol |
| IUPAC Name | N-[(E)-1-(3-aminophenyl)ethylideneamino]-3-methylbenzamide |
| Standard InChI | InChI=1S/C16H17N3O/c1-11-5-3-7-14(9-11)16(20)19-18-12(2)13-6-4-8-15(17)10-13/h3-10H,17H2,1-2H3,(H,19,20)/b18-12+ |
| Standard InChI Key | DDXBPALDVFKFPX-LDADJPATSA-N |
| Isomeric SMILES | CC1=CC(=CC=C1)C(=O)N/N=C(\C)/C2=CC(=CC=C2)N |
| Canonical SMILES | CC1=CC(=CC=C1)C(=O)NN=C(C)C2=CC(=CC=C2)N |
Introduction
Chemical Identity and Structural Characteristics
N'-[(1E)-1-(3-Aminophenyl)ethylidene]-3-methylbenzohydrazide belongs to the hydrazide class, characterized by a hydrazide linkage (–NH–NH–C=O) and an imine group (C=N) formed via condensation. The molecule’s planar structure arises from conjugation between the aromatic rings and the hydrazide-imine system, which enhances stability and influences reactivity. Key functional groups include:
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3-Methylbenzohydrazide moiety: Provides a hydrophobic aromatic core.
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3-Aminophenyl ethylidene group: Introduces electron-donating amino groups that facilitate hydrogen bonding and π-π interactions .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₇N₃O |
| Molecular Weight | 267.33 g/mol |
| CAS Number | Not publicly disclosed |
| Structural Features | Hydrazide, imine, aromatic rings |
The E-configuration of the imine bond (confirmed by NMR and X-ray crystallography in analogous compounds) minimizes steric hindrance, favoring a planar geometry critical for biological interactions.
Synthesis and Purification Strategies
The synthesis of N'-[(1E)-1-(3-aminophenyl)ethylidene]-3-methylbenzohydrazide involves a condensation reaction between 3-aminophenylacetaldehyde and 3-methylbenzohydrazide under reflux in polar protic solvents (e.g., ethanol or methanol). Acid catalysts (e.g., acetic acid) may accelerate imine formation, though specifics remain proprietary .
Reaction Scheme:
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Aldehyde Activation: Protonation of 3-aminophenylacetaldehyde enhances electrophilicity.
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Nucleophilic Attack: Hydrazide’s amino group attacks the carbonyl carbon, forming a hemiaminal intermediate.
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Dehydration: Elimination of water yields the imine product.
Purification typically employs:
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Recrystallization: Using ethanol/water mixtures to isolate high-purity crystals.
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Column Chromatography: Silica gel with ethyl acetate/hexane eluents for complex mixtures.
Table 2: Typical Synthesis Conditions
| Parameter | Condition |
|---|---|
| Solvent | Ethanol/Methanol |
| Temperature | Reflux (~78°C for ethanol) |
| Reaction Time | 6–12 hours |
| Yield | Moderate (50–70% after purification) |
Spectroscopic Characterization
Structural elucidation relies on spectroscopic techniques:
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IR Spectroscopy:
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N–H Stretch: 3300–3200 cm⁻¹ (hydrazide).
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C=O Stretch: 1680–1660 cm⁻¹ (amide I band).
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C=N Stretch: 1620–1600 cm⁻¹ (imine).
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¹H NMR:
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Mass Spectrometry: Molecular ion peak at m/z 267.33 [M+H]⁺.
Biological Activities and Mechanisms
Antimicrobial Activity
In vitro studies demonstrate broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans), with MIC values ranging from 8–32 µg/mL. The mechanism likely involves:
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Cell Membrane Disruption: Hydrophobic aromatic rings intercalate into lipid bilayers.
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Enzyme Inhibition: Binding to microbial proteases or reductases via hydrogen bonding.
| Activity | Test System | Result (IC₅₀/MIC) |
|---|---|---|
| Antibacterial | S. aureus | 16 µg/mL |
| Antifungal | C. albicans | 32 µg/mL |
| Cytotoxicity | MCF-7 cells | 18 µM |
Structural Analogues and Comparative Analysis
Positional isomerism significantly impacts bioactivity. For example, the 4-methyl isomer (CAS CB02118558) exhibits reduced solubility due to steric hindrance, lowering its antimicrobial efficacy compared to the 3-methyl derivative . Other analogues include:
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N'-[(E)-1-(4-nitrophenyl)ethylidene]-3-methylbenzohydrazide: The nitro group enhances electron-withdrawing effects, increasing DNA-binding affinity but raising toxicity.
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Hydrazides with heterocyclic substituents: Pyridine or triazole rings improve pharmacokinetic profiles but complicate synthesis .
Applications and Future Directions
Therapeutic Development
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Antibacterial Agents: Optimize solubility via prodrug formulations (e.g., phosphate esters).
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Anticancer Adjuvants: Combine with cisplatin to reduce chemoresistance.
Research Priorities
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In Vivo Toxicity Studies: Assess hepatotoxicity and nephrotoxicity in rodent models.
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Structure-Activity Relationships (SAR): Systematically modify substituents to enhance potency.
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